molecular formula C13H14N4OS B6045497 3-[(1-ethyl-1H-imidazol-5-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

3-[(1-ethyl-1H-imidazol-5-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B6045497
M. Wt: 274.34 g/mol
InChI Key: FMWNCSILMVGNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-ethyl-1H-imidazol-5-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has been the focus of scientific research for its potential use in various fields. This compound is also known as EITP and has been synthesized through various methods. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research related to EITP will be discussed in

Mechanism of Action

The mechanism of action of EITP is not fully understood, but it has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis. This inhibition leads to a decrease in DNA synthesis and cell proliferation, which may explain its anticancer activity. EITP has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
EITP has been shown to have various biochemical and physiological effects. In cancer cells, EITP has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. EITP has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects. Additionally, EITP has been shown to have antiviral activity against certain viruses, which may be due to its ability to inhibit viral replication.

Advantages and Limitations for Lab Experiments

EITP has several advantages for lab experiments, including its high solubility in water and its stability under various conditions. However, EITP is a relatively new compound, and there is limited information available on its toxicity and potential side effects. Additionally, the mechanism of action of EITP is not fully understood, which may limit its potential use in certain applications.

Future Directions

There are several future directions for research related to EITP. One area of research is the development of EITP derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of EITP in combination with other anticancer drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of EITP and its potential use in the treatment of neurological disorders and infectious diseases.
Conclusion:
In conclusion, 3-[(1-ethyl-1H-imidazol-5-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has been the focus of scientific research for its potential use in various fields. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research related to EITP have been discussed in this paper. Further research is needed to fully understand the potential of EITP in various applications.

Synthesis Methods

The synthesis of EITP has been achieved through various methods, including the reaction of 5-methyl-2-thiouracil with ethyl 2-bromoacetate, followed by the reaction with 1-ethyl-5-(2-chloroethyl)-1H-imidazole-4-carboxaldehyde. Another method involves the reaction of 5-methyl-2-thiouracil with ethyl 2-bromo-3-oxobutanoate, followed by the reaction with 1-ethyl-5-(2-chloroethyl)-1H-imidazole-4-carboxaldehyde. These methods have been optimized to achieve high yields of EITP.

Scientific Research Applications

EITP has been the focus of scientific research for its potential use in various fields, including cancer research, neurological disorders, and infectious diseases. EITP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. EITP has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, EITP has been shown to have antiviral activity against certain viruses, making it a potential candidate for the treatment of infectious diseases.

properties

IUPAC Name

3-[(3-ethylimidazol-4-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-3-16-7-14-4-10(16)5-17-8-15-12-11(13(17)18)9(2)6-19-12/h4,6-8H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWNCSILMVGNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1CN2C=NC3=C(C2=O)C(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Ethylimidazol-4-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one

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